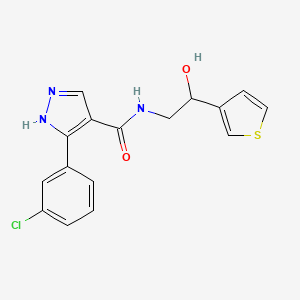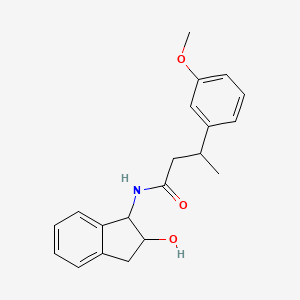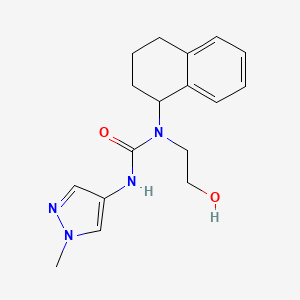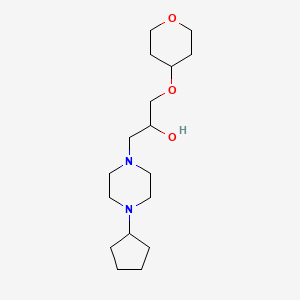
5-(3-chlorophenyl)-N-(2-hydroxy-2-thiophen-3-ylethyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-chlorophenyl)-N-(2-hydroxy-2-thiophen-3-ylethyl)-1H-pyrazole-4-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In
Wirkmechanismus
The mechanism of action of 5-(3-chlorophenyl)-N-(2-hydroxy-2-thiophen-3-ylethyl)-1H-pyrazole-4-carboxamide is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of specific enzymes and signaling pathways involved in cell growth and inflammation. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of the protein kinase AKT, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
5-(3-chlorophenyl)-N-(2-hydroxy-2-thiophen-3-ylethyl)-1H-pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to reduce the production of inflammatory mediators in vitro and in vivo. In animal models of inflammatory diseases, this compound has been shown to reduce inflammation and improve symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(3-chlorophenyl)-N-(2-hydroxy-2-thiophen-3-ylethyl)-1H-pyrazole-4-carboxamide in lab experiments is its potential as a therapeutic agent for cancer and inflammatory diseases. This compound has been shown to have potent anticancer and anti-inflammatory activity, making it a promising candidate for further development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 5-(3-chlorophenyl)-N-(2-hydroxy-2-thiophen-3-ylethyl)-1H-pyrazole-4-carboxamide. One of the main directions is the further characterization of its mechanism of action. This will help to understand how this compound exerts its anticancer and anti-inflammatory effects and may lead to the development of more potent and specific analogs. Another future direction is the optimization of the synthesis method to improve the yield and purity of the compound. This will make it easier to produce large quantities of the compound for further research. Finally, future studies should focus on the in vivo efficacy and toxicity of this compound, which will be crucial for its further development as a therapeutic agent.
Synthesemethoden
The synthesis of 5-(3-chlorophenyl)-N-(2-hydroxy-2-thiophen-3-ylethyl)-1H-pyrazole-4-carboxamide has been reported in the literature using different methods. One of the most common methods involves the reaction between 3-chlorobenzaldehyde, ethyl acetoacetate, and thiourea in the presence of sodium hydroxide, followed by the reaction with hydrazine hydrate and acetic anhydride. Another method involves the reaction between 3-chlorobenzaldehyde, ethyl acetoacetate, and thiosemicarbazide in the presence of sodium hydroxide, followed by the reaction with hydrazine hydrate and acetic anhydride. The yield of the compound using these methods ranges from 50-80%.
Wissenschaftliche Forschungsanwendungen
5-(3-chlorophenyl)-N-(2-hydroxy-2-thiophen-3-ylethyl)-1H-pyrazole-4-carboxamide has been studied for its potential applications in scientific research. One of the main applications of this compound is in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of inflammatory diseases.
Eigenschaften
IUPAC Name |
5-(3-chlorophenyl)-N-(2-hydroxy-2-thiophen-3-ylethyl)-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c17-12-3-1-2-10(6-12)15-13(7-19-20-15)16(22)18-8-14(21)11-4-5-23-9-11/h1-7,9,14,21H,8H2,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXECAWJSRZWVFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=NN2)C(=O)NCC(C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorophenyl)-N-(2-hydroxy-2-thiophen-3-ylethyl)-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-[(4-Phenylpiperidin-1-yl)methyl]oxetan-3-yl]methanol](/img/structure/B6640814.png)
![2-[1-[2-(1-Hydroxycyclohexyl)acetyl]pyrrolidin-2-yl]-1-phenylethanone](/img/structure/B6640831.png)
![1-[(3S)-3-hydroxypyrrolidin-1-yl]-3-(2-phenylphenoxy)propan-1-one](/img/structure/B6640832.png)

![[1-[[2-[(3-Methylthiophen-2-yl)methylamino]phenyl]methyl]piperidin-4-yl]methanol](/img/structure/B6640866.png)
![1-benzyl-N-[4-(2-hydroxyethyl)phenyl]piperidine-3-carboxamide](/img/structure/B6640869.png)
![(1-Ethylpyrazol-4-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B6640876.png)

![N-(2-cyclopropyl-2-hydroxyethyl)-N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B6640886.png)

![1-[[1-(Dimethylamino)-3-methylcyclohexyl]methyl]-3-(5-hydroxypentan-2-yl)urea](/img/structure/B6640895.png)
![N-(cyclopropylmethyl)-2-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]acetamide](/img/structure/B6640900.png)
![1-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6640902.png)